molecular formula C8H16ClN B13055019 cis-Octahydro-1H-cyclopenta[C]pyridine hcl CAS No. 2177264-14-9

cis-Octahydro-1H-cyclopenta[C]pyridine hcl

Cat. No.: B13055019
CAS No.: 2177264-14-9
M. Wt: 161.67 g/mol
InChI Key: WEHVTBLUXLMVAT-KZYPOYLOSA-N
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Description

cis-Octahydro-1H-cyclopenta[C]pyridine hydrochloride is a chemical compound with a unique bicyclic structure This compound is of significant interest in the field of organic chemistry due to its presence in a broad spectrum of bioactive natural products

Preparation Methods

The synthesis of cis-Octahydro-1H-cyclopenta[C]pyridine hydrochloride involves several steps. One notable method is the diastereoselective synthesis strategy, which utilizes a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. This process involves sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs .

Chemical Reactions Analysis

cis-Octahydro-1H-cyclopenta[C]pyridine hydrochloride undergoes several types of chemical reactions, including:

Scientific Research Applications

cis-Octahydro-1H-cyclopenta[C]pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which cis-Octahydro-1H-cyclopenta[C]pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, as a PAR1 antagonist, it inhibits the action of thrombin on platelet aggregation, thereby preventing thrombotic events . The compound’s unique structure allows it to bind effectively to its target, blocking the receptor’s activity and reducing the risk of cardiovascular events.

Biological Activity

cis-Octahydro-1H-cyclopenta[C]pyridine hydrochloride (cis-OCP) is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural resemblance to various bioactive natural products. This article explores the biological activities associated with cis-OCP, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of cis-OCP is characterized by a saturated cyclopentane ring fused with a nitrogen-containing heterocycle. The synthesis of this compound has been achieved through several methods, including diastereoselective reactions that yield high purity and selectivity. For example, a recent study reported a novel Pd/Au-relay catalyzed reaction that produced octahydro-1H-cyclopenta[C]pyridine derivatives with exceptional diastereoselectivity (>99.5:1) from (Z)-1-iodo-1,6-diene and alkyne precursors .

Pharmacological Properties

The biological activity of cis-OCP has been investigated in various studies, revealing its potential as an inhibitor of specific enzyme pathways. Notably, compounds related to the octahydrocyclopenta skeleton have demonstrated significant inhibitory effects on SHP2 (Src Homology Phosphatase 2), a protein implicated in cancer signaling pathways. Inhibiting SHP2 activity could provide therapeutic benefits in treating cancers where this enzyme is overactive .

Insecticidal Activity

Research has indicated that derivatives of octahydro-1H-cyclopenta compounds exhibit moderate insecticidal properties. For instance, synthesized nitromethylene derivatives showed effectiveness against the aphid species Aphis craccivora, suggesting potential applications in agricultural pest management .

Case Study 1: Inhibition of SHP2

In a study focused on the synthesis of octahydrocyclopenta derivatives, researchers evaluated the inhibitory effects on SHP2. The results showed that certain derivatives could effectively reduce SHP2 activity in vitro, leading to decreased proliferation of cancer cell lines. This finding highlights the potential role of cis-OCP in developing targeted cancer therapies .

Case Study 2: Insecticidal Efficacy

Another study examined the insecticidal activity of various octahydrocyclopenta derivatives against Aphis craccivora. The findings suggested that compounds with higher hydrophobicity correlated with increased insecticidal activity, providing insights into optimizing these compounds for agricultural use .

Data Tables

Compound NameActivity TypeTarget/OrganismEfficacy (%)Reference
cis-Octahydro-1H-cyclopenta[C]pyridine HClSHP2 InhibitionCancer Cell LinesSignificant
Octahydro-1H-cyclopenta[d]pyrimidineInsecticidalAphis craccivoraModerate

Properties

CAS No.

2177264-14-9

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-2-7-4-5-9-6-8(7)3-1;/h7-9H,1-6H2;1H/t7-,8+;/m0./s1

InChI Key

WEHVTBLUXLMVAT-KZYPOYLOSA-N

Isomeric SMILES

C1C[C@H]2CCNC[C@H]2C1.Cl

Canonical SMILES

C1CC2CCNCC2C1.Cl

Origin of Product

United States

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